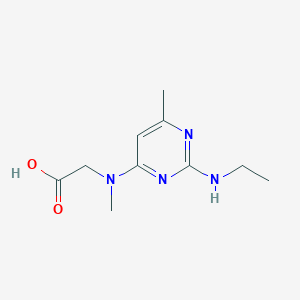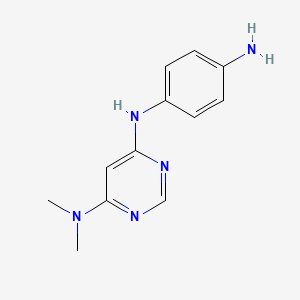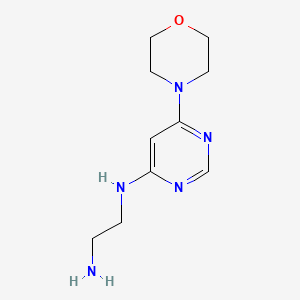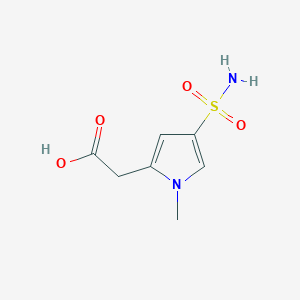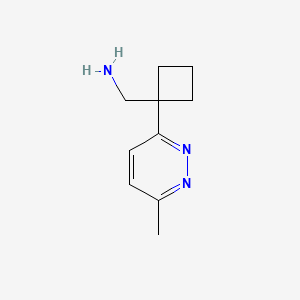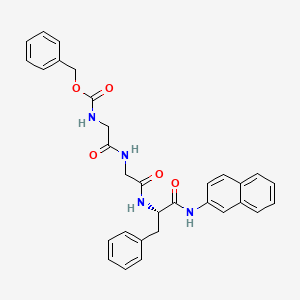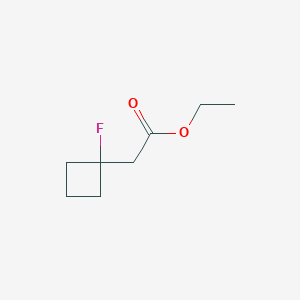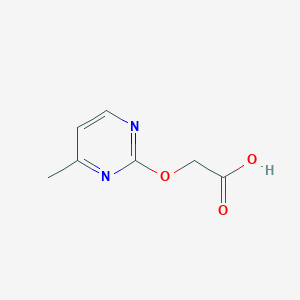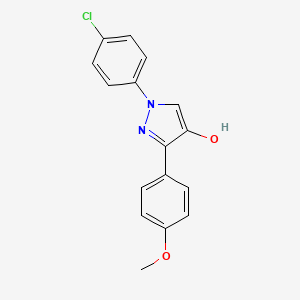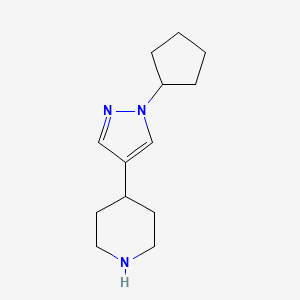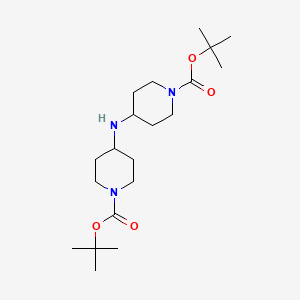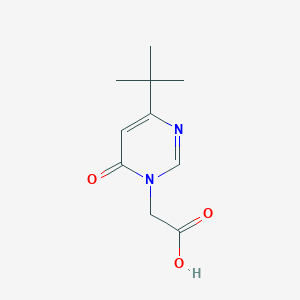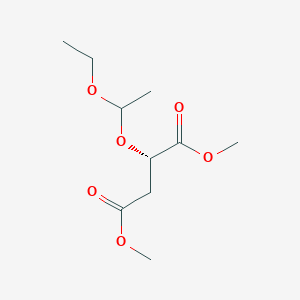
(2S)-dimethyl 2-(1-ethoxyethoxy)succinate
Vue d'ensemble
Description
“(2S)-dimethyl 2-(1-ethoxyethoxy)succinate” is a chemical compound with the molecular formula C10H18O6 . It contains a total of 33 bonds, including 15 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 2 aliphatic ethers .
Molecular Structure Analysis
The molecule consists of 18 Hydrogen atoms, 10 Carbon atoms, and 6 Oxygen atoms, making a total of 34 atoms . The molecular weight of “(2S)-dimethyl 2-(1-ethoxyethoxy)succinate” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Applications De Recherche Scientifique
Supramolecular Architectures
Research has demonstrated the utility of succinate derivatives in the formation of supramolecular architectures. For example, studies on aminoalkanol and aroxyalkyl derivatives, which are known as potential anticonvulsants, have shown how these compounds can be used to create two-dimensional networks through hydrogen bonding. This is significant in the development of new materials with specific physical and chemical properties (Żesławska et al., 2018).
Chemical Synthesis and Reactivity
The reactivity of succinate derivatives with various reagents has been a subject of study, providing insights into synthetic chemistry. For instance, the reaction of aspartic acid derivatives with Grignard reagents to synthesize γ,γ-disubstituted α- and β-amino-butyrolactones using l-aspartic acid as a chiral building block illustrates the versatility of succinate derivatives in organic synthesis (Brinkmann et al., 2000).
Pharmacological and Toxicological Properties
Some studies have evaluated the biological effects of succinate derivatives, highlighting their pharmacological potential and toxicological profile. For example, the antioxidant potential and glutathione peroxidase-like activity of certain succinate derivatives have been investigated, demonstrating their significant antioxidant activity. However, these studies also caution about the potential genotoxic and mutagenic effects, indicating the need for further research to fully understand their pharmacological and toxicological properties (Meinerz et al., 2010).
Green Chemistry Applications
The development of environmentally friendly synthesis methods using succinate derivatives has also been explored. For example, research on the green upgrading of succinate to dimethyl succinate via O-alkylation demonstrates an innovative approach that integrates bio-based succinate production with catalytic upgrading, minimizing waste and improving process sustainability (López-Garzón et al., 2014).
Material Science
Succinate derivatives have been utilized in the synthesis of new materials, such as aromatic polyesters, from biosuccinic acid. This research contributes to the development of biobased polymers with varied thermal properties, showcasing the role of succinate derivatives in advancing materials science (Short et al., 2018).
Propriétés
IUPAC Name |
dimethyl (2S)-2-(1-ethoxyethoxy)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5-15-7(2)16-8(10(12)14-4)6-9(11)13-3/h7-8H,5-6H2,1-4H3/t7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKRDYMAKKKJI-MQWKRIRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@@H](CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-dimethyl 2-(1-ethoxyethoxy)succinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



